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Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLLr) acute myeloid leukemia (AML) is an

aggressive hematologic malignancy with a historically poor prognosis, driven by chromosomal

translocations involving the KMT2A (MLL1) gene. This rearrangement creates potent

oncogenic fusion proteins that hijack the transcriptional machinery to enforce a state of

differentiation arrest and uncontrolled proliferation. Emerging evidence has identified the lysine

acetyltransferase (KAT) family, specifically KAT6A (also known as MOZ or MYST3) and its

paralog KAT6B (MORF or MYST4), as critical epigenetic co-factors essential for the survival

and maintenance of MLLr leukemia cells. These proteins, primarily through the catalytic activity

of KAT6A, establish a permissive chromatin environment required for the expression of key

leukemogenic genes. This guide provides an in-depth examination of the function of the

KAT6A/B complex in MLLr leukemia, detailing the underlying molecular mechanisms,

summarizing key experimental findings, and outlining methodologies for future research and

therapeutic development.

The KAT6A/B-MLL Axis in Normal and Malignant
Hematopoiesis
KAT6A and KAT6B are highly related histone acetyltransferases (HATs) belonging to the MYST

family. They typically function as the catalytic subunits of larger tetrameric complexes that
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include scaffolding proteins like BRPF1 and other regulatory subunits such as ING5 and

MEAF6. In normal hematopoiesis, these complexes play a crucial role in regulating gene

expression programs essential for the self-renewal and maintenance of hematopoietic stem

cells (HSCs). A key function of KAT6A is its interaction with the wild-type MLL1 protein to

regulate the expression of critical developmental genes, most notably the HOXA gene cluster.

In MLL-rearranged leukemia, this physiological relationship is subverted. The MLL fusion

protein (e.g., MLL-AF9, MLL-AF4) loses its native histone methyltransferase SET domain but

retains the N-terminal portion that interacts with various co-factors, creating a dependency on

other epigenetic modifiers to drive its oncogenic program. Extensive research, including

functional genomic screens, has revealed that MLLr AML cells are exceptionally dependent on

wild-type KAT6A for their proliferation and survival.

Mechanism of Action: The KAT6A-ENL
Transcriptional Control Module
The primary mechanism through which KAT6A supports MLLr leukemia is by creating a specific

epigenetic signature at the promoters of critical oncogenes. This process can be understood as

a "writer-reader" module that drives transcriptional elongation.

Writer - KAT6A: The MLL fusion protein complex recruits KAT6A to the chromatin of target

genes. KAT6A then acts as a histone acetyltransferase, specifically catalyzing the acetylation

of histone H3 at lysine 9 (H3K9ac). This modification neutralizes the positive charge of the

histone tail, contributing to a more open and transcriptionally active chromatin state.

Reader - ENL: The newly deposited H3K9ac marks are recognized and bound by the YEATS

domain of the ENL protein, an acetyl-lysine "reader."

Effector - Transcriptional Elongation: ENL, now anchored to the chromatin, recruits a network

of other essential MLLr leukemia co-factors, including the histone methyltransferase DOT1L

(which catalyzes H3K79 methylation) and the super elongation complex (SEC), which

contains the kinase CDK9. This assembly promotes the phosphorylation of RNA Polymerase

II, releasing it from promoter-proximal pausing and driving robust transcriptional elongation

of key leukemogenic target genes.
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Key downstream targets of this KAT6A-ENL module include the master regulators of

leukemogenesis, such as MYC, MYB, and MLL-fusion target genes like HOXA9 and LAMP5.

Depletion of KAT6A leads to a significant downregulation of these oncogenes, triggering cell

cycle arrest, apoptosis, and myeloid differentiation.
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Caption: KAT6A-ENL "writer-reader" module in MLL-rearranged leukemia.
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Quantitative Data Summary
Genetic depletion or pharmacologic inhibition of KAT6A has profound and quantifiable effects

on the viability and differentiation status of MLLr AML cells. The catalytic activity of KAT6A is

essential for these functions.
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Cell Line (MLL
Fusion)

Assay Type

Result of
KAT6A
Depletion/Inhi
bition

Quantitative
Effect

Reference

MOLM-13 (MLL-

AF9)

Proliferation

(Competition

Assay)

sgKAT6A cells

were rapidly

outcompeted by

wild-type cells.

>90% depletion

of sgKAT6A cells

by day 21

MV4;11 (MLL-

AF4)

Proliferation

(Competition

Assay)

sgKAT6A cells

were rapidly

outcompeted by

wild-type cells.

>90% depletion

of sgKAT6A cells

by day 21

NOMO-1 (MLL-

AF9)

Proliferation

(Competition

Assay)

sgKAT6A cells

were rapidly

outcompeted by

wild-type cells.

>80% depletion

of sgKAT6A cells

by day 21

MOLM-13 (MLL-

AF9)

Self-Renewal

(Clonogenic

Assay)

Markedly

impaired ability

to form colonies.

~75% reduction

in colony

formation

MOLM-13 (MLL-

AF9)
Apoptosis

Moderately

elevated levels of

apoptosis.

~2-fold increase

in Annexin V

positive cells

MV4;11 (MLL-

AF4)
Apoptosis

Moderately

elevated levels of

apoptosis.

~1.5-fold

increase in

Annexin V

positive cells

MOLM-13 (MLL-

AF9)

Differentiation

(Flow Cytometry)

Increased

expression of

myeloid

differentiation

marker CD11b.

~40% of cells

become CD11b

positive

MV4;11 (MLL-

AF4)

Differentiation

(Flow Cytometry)

Increased

expression of

~30% of cells

become CD11b
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myeloid

differentiation

marker CD11b.

positive

Mouse MLL-AF9
Proliferation (In

Vivo)

Delayed

leukemia

progression in

transplant

recipient mice.

Significant

extension of

survival (p <

0.001)

Various

Leukemia

Proliferation

(IC50)

A novel small

molecule KAT6A

inhibitor shows

potent anti-

proliferative

activity.

IC50 values:

K562 (0.082

µM), U937

(0.162 µM), HL-

60 (0.197 µM)

Therapeutic Targeting of KAT6A
The profound dependency of MLLr AML on KAT6A makes it a compelling therapeutic target.

Small molecule inhibitors designed to block the catalytic HAT activity of KAT6A/B are in

preclinical and early clinical development.

WM-1119: A first-in-class inhibitor of the MYST family of acetyltransferases that has been

shown to inhibit the KAT6A-mediated transcriptional program and AML growth.

PF-07248144 (PF-9363): A potent KAT6A/B and KAT7 inhibitor that demonstrates

therapeutic efficacy in preclinical models, including those resistant to other targeted agents

like menin inhibitors.

Treatment with these inhibitors phenocopies the effects of genetic KAT6A depletion, leading to

a loss of leukemic stemness, induction of myeloid differentiation, and suppression of oncogenic

gene expression programs. A key distinction has been noted between inhibiting KAT6A's

catalytic function and deleting the entire protein; in some MLLr contexts, complete protein loss

has a more dramatic anti-leukemic effect, suggesting that the scaffolding function of KAT6A

may also play a role. This opens the door for the development of targeted protein degraders

(e.g., PROTACs) as a potentially more effective therapeutic strategy.
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Key Experimental Protocols
The following sections outline the core methodologies used to elucidate the function of KAT6A

in MLLr leukemia.

Differentiation-Focused CRISPR-Cas9 Screening
This unbiased, genome-wide approach is used to identify genes whose loss-of-function

induces a specific cellular phenotype, such as differentiation.
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Cell Sorting

Start: Cas9-expressing
AML Cell Line (e.g., THP-1, U937)

Lentiviral Transduction
with genome-wide sgRNA library

(Low MOI)

Cell Culture & Expansion
(Maintain library representation)

Fluorescence-Activated Cell Sorting (FACS)

Sort for High CD11b Expression
(Differentiated Cells)

Sort for Low CD11b Expression
(Undifferentiated Control)

Genomic DNA Extraction
& PCR Amplification of sgRNAs

Next-Generation Sequencing

Computational Analysis:
Identify sgRNAs enriched in

CD11b-High population
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Start: MLLr AML Cells
(e.g., MOLM-13)

1. Cross-link:
Fix protein-DNA interactions

with formaldehyde

2. Cell Lysis & Chromatin Shearing:
Sonication to fragment DNA

(100-500 bp)

3. Immunoprecipitation (IP):
Add specific antibody

(e.g., anti-KAT6A or anti-H3K9ac)

Capture antibody-protein-DNA
complexes with magnetic beads

4. Wash:
Remove non-specific binding

5. Elution & Reverse Cross-links:
Release DNA and digest proteins

6. DNA Purification

7. Library Prep & Sequencing

8. Data Analysis:
Map reads to genome

& identify binding peaks
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To cite this document: BenchChem. [The Role of KAT6A/B in MLL-Rearranged Leukemia: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10862205#the-function-of-kat6a-b-in-mll-rearranged-
leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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